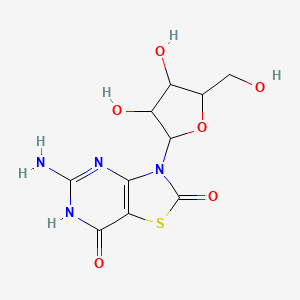

7-硫代-8-氧鸟嘌呤

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

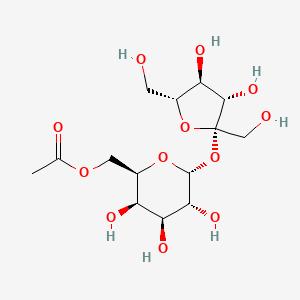

7-Thio-8-oxoguanosine is a nucleoside analog employed in biomedicine . It holds significance in the investigation of oxidative damage’s cancer and aging association . It has potential in treating neoplasms, DNA-damage related ailments, and viral infections . Its action mechanism relies on obstructing RNA or DNA synthesis .

Synthesis Analysis

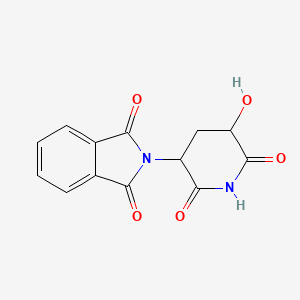

The synthesis of 7-Thio-8-oxoguanosine involves the use of 7,8-dihydro-8-oxoguanosine (8-oxoG) due to its unique H-bonding capabilities . The impact of 8-oxoG on the theophylline RNA aptamer was explored by modifying its binding pocket at positions G11, G25, or G26 .Molecular Structure Analysis

The molecular formula of 7-Thio-8-oxoguanosine is C10H12N4O6S . The guanine base in nucleic acids is the most vulnerable to producing 8-oxoguanine, which can pair with adenine .Chemical Reactions Analysis

8-Oxoguanine in DNA (8-oxo-dG) induces a G > T (C > A) mutation in cancers, which can be deleterious and thus actively repaired by DNA repair pathways . 8-Oxoguanine in RNA (o 8 G) causes problems in aberrant quality and translational fidelity, thereby it is subjected to the RNA decay pathway .Physical And Chemical Properties Analysis

7-Thio-8-oxoguanosine has a molecular weight of 316.29 . It appears as an off-white solid . It is soluble in DMSO and water .科学研究应用

Base-Pairing Preferences in Ribosome

8-oxoguanosine (8-oxoG), a derivative of guanine, is known to be susceptible to oxidation, resulting in the formation of 8-oxoguanine . In protein-free DNA, 8-oxodG adopts the syn conformation more frequently than the anti one . In the syn conformation, 8-oxodG base pairs with dA . This property of 8-oxoG has been used to study the base-pairing preferences on the ribosome .

DNA Replication and Oxidative Damage

7,8-Dihydro-8-oxoguanine (8-oxoG) has attracted considerable attention from analysts because it is collected with GC → TA transversions in DNA replication . Due to the lower redox potential compared to guanine, 8-oxoG is considered to be the ultimate “positive hole” sink, where the oxidation of DNA is funneled into this direction . This property of 8-oxoG has been used to study the oxidative damage in DNA .

Theophylline Aptamer Inhibition

7,8-Dihydro-8-oxoguanosine Lesions have been found to inhibit the Theophylline Aptamer . This property of 7-Thio-8-oxoguanosine has been used to study the inhibition of the Theophylline Aptamer .

作用机制

Target of Action

7-Thio-8-oxoguanosine, also known as 5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione, is a nucleoside analog . It primarily targets RNA or DNA synthesis . It has been found to be a potent activator of a number of effectors involved in anti-tumor immune responses .

Mode of Action

The compound’s action mechanism relies on obstructing RNA or DNA synthesis . It has been found to induce interferon (IFN) production, activate asialo-GM1 positive (AGM1+) killer cells, and enhance specific antibody responses .

Biochemical Pathways

7-Thio-8-oxoguanosine affects the biochemical pathways involved in DNA replication. It is associated with GC → TA transversions in DNA replication . This is due to its lower redox potential compared to guanine, making it the ultimate “positive hole” sink, where the oxidation of DNA is funneled into this direction .

Result of Action

The primary result of 7-Thio-8-oxoguanosine’s action is the disruption of RNA or DNA synthesis . This disruption can lead to a variety of effects, including the potential treatment of neoplasms, DNA-damage related ailments, and viral infections .

Action Environment

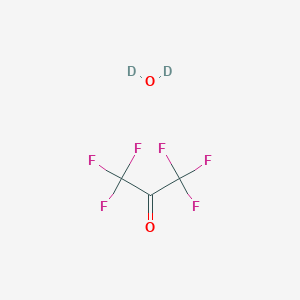

The action of 7-Thio-8-oxoguanosine can be influenced by various environmental factors. For instance, the presence of water molecules around the compound can play a crucial role in the process of proton release from 8-oxoG˙+ to the first hydration shell

属性

IUPAC Name |

5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O6S/c11-9-12-6-5(7(18)13-9)21-10(19)14(6)8-4(17)3(16)2(1-15)20-8/h2-4,8,15-17H,1H2,(H3,11,12,13,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYVRXZQAWPIAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Thio-8-oxoguanosine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazolidinetrione, [(phenylmethylene)amino]-](/img/structure/B1140234.png)

![[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide](/img/structure/B1140238.png)

![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)